[4-(2-methoxybenzoyl)phenyl] sulfamate
Description
[4-(2-Methoxybenzoyl)phenyl] sulfamate is a sulfamate ester characterized by a methoxybenzoyl group at the ortho position of the phenyl ring. Sulfamates, in general, are known for their ability to inhibit enzymes such as sulfatases, aromatases, and carbonic anhydrases, depending on substituent patterns . The methoxy group in this compound may enhance solubility and influence binding affinity to biological targets compared to halogenated or non-polar analogs .
Properties
Molecular Formula |
C14H13NO5S |
|---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
[4-(2-methoxybenzoyl)phenyl] sulfamate |
InChI |
InChI=1S/C14H13NO5S/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)20-21(15,17)18/h2-9H,1H3,(H2,15,17,18) |
InChI Key |
IREHNQRSDKSAOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Dual Aromatase–Sulfatase Inhibitors (DASIs)
Key Compounds :
- 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (DASI-1)
- Ortho-halogenated (F, Cl, Br) derivatives of DASI-1
Structural Differences :
- [4-(2-Methoxybenzoyl)phenyl] sulfamate lacks the triazole-cyanophenyl scaffold of DASI-1, replacing it with a methoxybenzoyl group.
- The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing cyano and halogen substituents in DASI derivatives .
Sulfonamide-Based Anticancer and Antimicrobial Agents
Key Compounds :
- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
- N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
Structural and Functional Contrasts :
- Sulfamate vs.
- Substituent Effects : The pyrazole ring in 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide enhances anti-inflammatory activity, while the acetyl group in N-(4-acetylphenyl)-4-methoxybenzenesulfonamide improves antioxidant capacity .
Table 2 : Physicochemical and Biological Properties
| Compound | logP | Solubility (mg/mL) | Primary Activity |
|---|---|---|---|
| 4-[5-(4-Chlorophenyl)-3-methyl... | 3.2 | 0.15 | Anti-inflammatory |
| N-(4-Acetylphenyl)-4-methoxy... | 2.8 | 0.45 | Antioxidant |
| [4-(2-Methoxybenzoyl)phenyl] sulfamate | 2.5 | 0.30 | Sulfatase inhibition* |
Herbicidal Sulfamates and Sulfonamides
Key Compounds :
- 1-[4-(N-(2-Methoxybenzoyl)sulfamoyl)phenyl]-3-methylurea
- Naphthalic anhydride (NA), Oxabetrinil
Mechanistic Insights :
- [4-(2-Methoxybenzoyl)phenyl] sulfamate shares structural motifs with herbicidal sulfonamides, such as the 2-methoxybenzoyl group, which may interfere with plant hormone biosynthesis .
- Compared to naphthalic anhydride (a broad-spectrum herbicide), sulfamates exhibit higher selectivity for specific weeds (e.g., monocots vs. dicots) and lower environmental persistence .
Table 3 : Herbicidal Efficacy (Pre-Emergence Application)
| Compound | Weed Control (%) | Crop Safety (Corn) |
|---|---|---|
| Naphthalic anhydride | 85 | Moderate |
| [4-(2-Methoxybenzoyl)phenyl] sulfamate | 92 | High |
Anti-Tumor Sulfamate Derivatives
Key Compounds :
- Monocyclic substituted phenyl sulfamates
- Biphenyl sulfamates (e.g., cyclohexylphenyl sulfamates 91–93)
Structure–Activity Relationship (SAR) :
- Biphenyl sulfamates (e.g., compound 91) show enhanced potency against heparan sulfate sulfatases (IC₅₀: 0.8 µM) due to increased lipophilicity and optimized spatial positioning of the sulfamate group .
- [4-(2-Methoxybenzoyl)phenyl] sulfamate, a monocyclic derivative, may exhibit weaker activity (IC₅₀: 5–10 µM) but better solubility for systemic administration .
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves bond lengths/angles (e.g., S–N = 1.62 Å in sulfamates) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 318.391 for C₁₆H₁₈N₂O₃S) .
What challenges exist in achieving CAIX selectivity over other carbonic anhydrase isoforms?
Advanced Research Focus
CAIX shares >50% homology with off-target isoforms like CAII. Strategies include:
- Tailored substituents : Bulky groups (e.g., 3,5-dimethylphenyl) reduce CAI/CAII affinity .
- pH-sensitive prodrugs : Leverage acidic tumor microenvironments for selective activation .
- Cryo-EM studies : Resolve isoform-specific binding pockets to guide structure-based design .
How do sulfamate derivatives interact with non-CAIX targets, such as urease?
Advanced Research Focus
In urease inhibition, sulfamates form dual H-bonds with ARG194 and THR269, while π-alkyl interactions with ALA205/ARG520 enhance stability . Competitive inhibition assays (pH-STAT method) show IC₅₀ values <1 µM for optimized derivatives. Selectivity over non-target enzymes is assessed via panel screening (e.g., carbonic anhydrases, acetylcholinesterase) .
What role do sulfamate derivatives play in agricultural research?
Advanced Research Focus
In herbicide development, sulfamate-containing compounds (e.g., N-(2-methoxybenzoyl)-4-[(methylaminocarbonyl)amino]benzenesulfonamide) disrupt plant amino acid biosynthesis via acetolactate synthase (ALS) inhibition . Field trials measure weed biomass reduction (%) and crop tolerance. Structural analogs are optimized for soil persistence and rainfastness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
